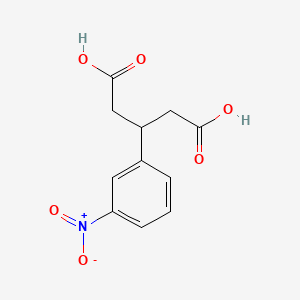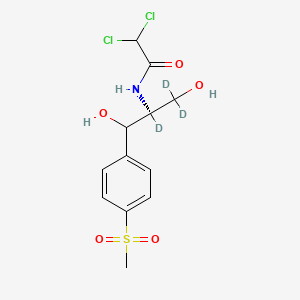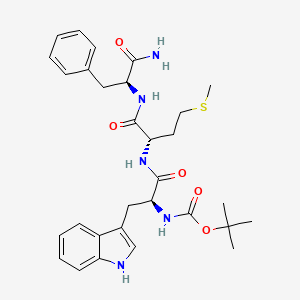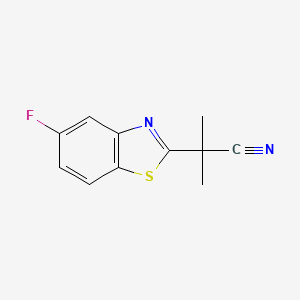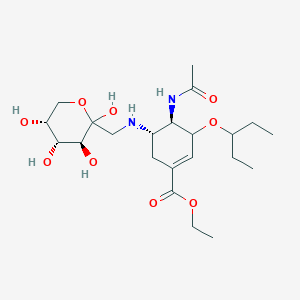
Oseltamivir Namino-fructosyl Conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir Namino-fructosyl Conjugate is a derivative of Oseltamivir Phosphate, an orally active inhibitor of influenza virus neuraminidase. This compound is converted in vivo to its active acid metabolite, making it a potent antiviral drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Namino-fructosyl Conjugate involves the conjugation of Oseltamivir with a fructosyl group. The synthetic route typically includes the following steps:
Activation of Oseltamivir: Oseltamivir is activated using a suitable reagent to form an intermediate.
Conjugation with Fructose: The activated Oseltamivir is then reacted with fructose under controlled conditions to form the this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Oseltamivir are activated and conjugated with fructose.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Oseltamivir Namino-fructosyl Conjugate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .
Applications De Recherche Scientifique
Oseltamivir Namino-fructosyl Conjugate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential use in treating influenza and COVID-19.
Mécanisme D'action
Oseltamivir Namino-fructosyl Conjugate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of the influenza virus from infected cells. By inhibiting neuraminidase, the compound prevents viral replication and spread. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .
Comparaison Avec Des Composés Similaires
Oseltamivir Phosphate: The parent compound, also an inhibitor of influenza virus neuraminidase.
Zanamivir: Another neuraminidase inhibitor used for treating influenza.
Peramivir: An intravenous neuraminidase inhibitor with similar antiviral properties.
Comparison: Oseltamivir Namino-fructosyl Conjugate is unique due to its conjugation with fructose, which may enhance its bioavailability and stability. Compared to Oseltamivir Phosphate, it offers potential advantages in terms of pharmacokinetics and therapeutic efficacy. Zanamivir and Peramivir, while effective, have different administration routes and pharmacological profiles .
Propriétés
Formule moléculaire |
C22H38N2O9 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
ethyl (4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H38N2O9/c1-5-14(6-2)33-17-9-13(21(29)31-7-3)8-15(18(17)24-12(4)25)23-11-22(30)20(28)19(27)16(26)10-32-22/h9,14-20,23,26-28,30H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16+,17?,18+,19+,20-,22?/m0/s1 |
Clé InChI |
KDMALXUYHCWLGB-WNDCZFJXSA-N |
SMILES isomérique |
CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2(C(C(C(CO2)O)O)O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
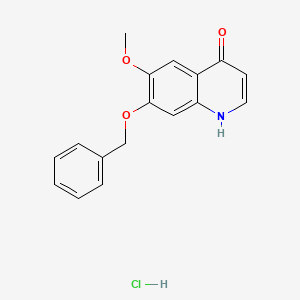
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
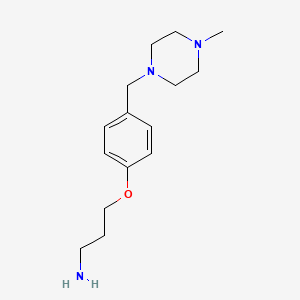
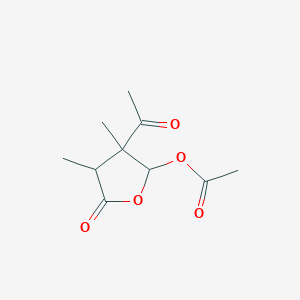
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
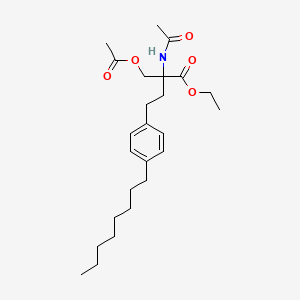
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
